cIAP1 Ligand-Linker Conjugates 8

PROTAC Androgen Receptor Degradation SNIPER

PROTAC researchers require consistent E3 ligase recruitment geometry for reproducible degradation data. This conjugate offers a modular LCL161-derived IAP ligand with a defined PEG linker for cIAP1-selective SNIPER assembly. - cIAP1 BIR3 IC50: 10.4 nM (5.1-fold selective over XIAP) - AR degradation DC50: 0.2-1 nM in prostate cancer cells - Terminal amine for amide coupling to target ligands - MW 704.85 Da; >95% purity (HPLC) - Ambient shipping; 24-month stability at -20°C

Molecular Formula C39H52N4O8
Molecular Weight 704.9 g/mol
Cat. No. B11928949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 Ligand-Linker Conjugates 8
Molecular FormulaC39H52N4O8
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1
InChIKeyNEFJJLSTXCBUOY-LIVOIKKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cIAP1 Ligand-Linker Conjugates 8: Chemical Profile


cIAP1 Ligand-Linker Conjugates 8 (Synonyms: E3 ligase Ligand-Linker Conjugates 46, T17900) is a bifunctional tool compound comprising an IAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is specifically utilized for the design of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers). The conjugate has a molecular weight of 704.85 Da and the molecular formula C39H52N4O8 . As a ligand-linker conjugate, it serves as a building block for assembling heterobifunctional degraders that recruit cIAP1 to target proteins of interest. The IAP ligand moiety is derived from the LCL161 scaffold, a second mitochondria-derived activator of caspases (SMAC) mimetic [1]. Unlike fully assembled PROTAC degraders, this conjugate represents a modular synthetic intermediate that enables researchers to independently select and attach a target-protein ligand of their choosing via the pendant linker functional group.

1

SNIPER design building block — modular IAP ligand-linker conjugate for assembling heterobifunctional degraders that recruit cIAP1

2

LCL161-based IAP recruitment ligand — derived from SMAC-mimetic scaffold with reported cIAP1 BIR3 domain engagement

3

Amine-terminated PEG linker — enables conjugation to carboxylate-containing target-protein ligands via standard amide coupling

cIAP1 Ligand-Linker Conjugates 8: Substitution Limitations


Generic substitution among IAP ligand-linker conjugates is not scientifically valid due to linker-length-dependent degradation efficiency and E3 ligase selectivity divergence. The linker composition in Conjugates 8 incorporates a polyethylene glycol (PEG) chain of specific length that dictates the spatial orientation and ternary complex geometry between cIAP1 and the target protein . Empirical studies with cIAP1-recruiting PROTACs demonstrate that linker length variation can alter degradation DC50 values by orders of magnitude; optimal linker geometry is essential for productive ubiquitin transfer [1]. Furthermore, the IAP ligand moiety within Conjugates 8 exhibits differential binding affinities across the IAP family members (cIAP1, cIAP2, XIAP), meaning alternative conjugates based on different IAP ligand chemotypes (e.g., bestatin-based ligands versus LCL161-based ligands) will recruit distinct subsets of E3 ligases with varying efficiencies [2]. These differences propagate directly to degradation potency and target protein selectivity, making Conjugates 8 non-interchangeable with other IAP ligand-linker conjugates in PROTAC design workflows.

Linker

PEG linker length directly shapes ternary complex geometry; even modest variation can shift degradation DC50 by orders of magnitude, making linker-altered conjugates non-interchangeable

Chemotype

IAP ligand chemotype determines E3 ligase recruitment profile — LCL161-based, bestatin-based, or other IAP ligands engage distinct IAP family subsets with divergent degradation selectivity

Selectivity

cIAP1/XIAP/cIAP2 selectivity profile does not transfer across ligand scaffolds; alternative conjugates may shift degradation preference and confound target-specific interpretation

cIAP1 Ligand-Linker Conjugates 8: Performance Comparison


AR Degradation Potency Comparison

When conjugated to an androgen receptor (AR) ligand, the cIAP1 Ligand-Linker Conjugates 8-derived PROTAC achieves DC50 values of 0.2–1 nM for AR protein degradation in AR-positive prostate cancer cell lines LNCaP, VCaP, and 22Rv1 . In contrast, an alternative IAP ligand conjugate system using bestatin-based cIAP1 ligands conjugated to the same AR ligand (androstanolone acetate) demonstrates substantially higher DC50 values in the range of 10–30 nM in comparable AR-positive cell lines [1]. The LCL161-derived IAP ligand in Conjugates 8 yields an approximate 10- to 150-fold improvement in degradation potency relative to bestatin-based IAP ligand conjugates. This potency differential arises from the higher binding affinity of the LCL161 scaffold for the cIAP1 BIR3 domain (IC50 = 10.4 nM) compared to bestatin derivatives which exhibit weaker cIAP1 engagement [2].

AR Degradation DC50
Cross-study comparable
0.2–1 nM vs bestatin-based IAP conjugate 10–30 nM
Reported 10- to 150-fold degradation-potency difference

Supports AR degradation endpoint review; reported lower DC50 with LCL161-derived conjugate

LNCaP, VCaP, 22Rv1 cells; Western blot after 24 h treatment

PROTAC Androgen Receptor Degradation SNIPER Prostate Cancer DC50

cIAP1 Binding Affinity Comparison

The IAP ligand component within cIAP1 Ligand-Linker Conjugates 8 is a SMAC mimetic based on the LCL161 scaffold. Surface plasmon resonance (SPR) analysis of this ligand class demonstrates a pKD value of 7.8 for cIAP1-BIR3 (KD ≈ 15.8 nM) . In DELFIA displacement assays against the isolated BIR3 domain, LCL161 exhibits an IC50 of 10.4 nM for cIAP1, compared to 52.7 nM for XIAP and 12.9 nM for cIAP2 [1]. In contrast, bestatin-based IAP ligands, an alternative chemotype used in PROTAC design, demonstrate markedly weaker binding to cIAP1; methyl bestatin shows IC50 values for cIAP1 BIR3 in the low micromolar range (approximately 2–10 μM) [2]. The LCL161 scaffold thus provides approximately 100- to 500-fold higher binding affinity for cIAP1 than bestatin-derived alternatives.

cIAP1 BIR3 Affinity
Cross-study comparable
10.4 nM IC50 (DELFIA) pKD 7.8, KD ≈ 15.8 nM (SPR); bestatin class ≈ 2–10 μM

Supports cIAP1 engagement context; reported 100- to 500-fold higher affinity vs bestatin-based alternatives

Recombinant cIAP1 BIR3 domain; DELFIA competition and SPR

cIAP1 Binding Affinity BIR3 Domain SMAC Mimetic SPR IC50

cIAP1 vs. XIAP Selectivity

The IAP ligand component in Conjugates 8 demonstrates a defined selectivity profile across the IAP family. In DELFIA displacement assays against isolated BIR3 domains, the ligand exhibits IC50 values of 10.4 nM for cIAP1, 12.9 nM for cIAP2, and 52.7 nM for XIAP [1]. This corresponds to approximately 5-fold selectivity for cIAP1 over XIAP at the BIR3 domain level. In cellular degradation assays using fully assembled pan-IAP PROTAC degraders such as CST626 (Compound 9) — which employs a VHL E3 ligase ligand rather than cIAP1 recruitment — the degradation DC50 values are 2.4 nM for cIAP1 versus 0.7 nM for XIAP in MM.1S cells, representing a 3.4-fold preference for XIAP degradation [2]. The Conjugates 8 ligand scaffold thus offers an inverted selectivity profile favoring cIAP1 recruitment, which is advantageous for target protein degradation strategies where minimizing XIAP co-degradation is desired to preserve XIAP-mediated anti-apoptotic signaling in normal tissues [3].

IAP Family Selectivity
Class-level inference
cIAP1 IC50 10.4 nM XIAP IC50 52.7 nM
Reported 5.1-fold cIAP1 preference; inverted vs pan-IAP degrader CST626

Supports cIAP1-preferring degradation context; selectivity direction may not transfer to cellular assays

BIR3 domain DELFIA; CST626 favors XIAP by 3.4-fold in MM.1S cells

IAP Selectivity cIAP1 XIAP BIR3 Domain Off-Target Degradation

Modular Synthesis vs. Pre-Assembled PROTACs

cIAP1 Ligand-Linker Conjugates 8 is supplied as a modular building block containing a terminal amine functional group (NH2) on the PEG linker for conjugation to carboxylate-containing target-protein ligands via standard amide coupling chemistry . In contrast, commercially available pre-assembled cIAP1-based PROTAC degraders such as SNIPER(BRD)-1 or SNIPER(ABL)-039 are supplied as fully assembled heterobifunctional molecules with fixed target-protein ligands (BRD4 or BCR-ABL, respectively) . The modular format of Conjugates 8 enables conjugation to any target-protein ligand bearing a carboxylic acid handle, supporting library synthesis and structure-activity relationship (SAR) studies across diverse protein targets. The molecular weight of Conjugates 8 (704.85 Da) is substantially lower than that of fully assembled PROTACs (typically 900–1200 Da), which facilitates solubility optimization and purification prior to final conjugation [1].

Synthetic Format
Supporting evidence
Modular; MW 704.85 Da pre-assembled IAP PROTACs Fixed target ligand; MW 900–1200 Da
Terminal amine enables parallel library synthesis

Modular building block supports multi-target SAR; single purchase enables diverse PROTAC candidate synthesis

Standard amide coupling: EDC/NHS or HATU/DIPEA in DMF or DMSO

PROTAC Synthesis Ligand-Linker Conjugate Click Chemistry Copper-Free Conjugation SNIPER Design

cIAP1 Ligand-Linker Conjugates 8: Research Applications


AR-Targeted PROTACs for Prostate Cancer

Researchers developing AR-targeting PROTACs for prostate cancer studies should prioritize cIAP1 Ligand-Linker Conjugates 8 based on its demonstrated DC50 range of 0.2–1 nM for AR degradation in LNCaP, VCaP, and 22Rv1 cell lines . This potency is 10- to 150-fold superior to bestatin-based IAP ligand conjugates when paired with the same AR ligand. The LCL161-derived IAP ligand in Conjugates 8 provides high-affinity cIAP1 engagement (IC50 = 10.4 nM for BIR3 domain) that is essential for efficient ternary complex formation at sub-nanomolar concentrations. For laboratories working with limited quantities of precious AR ligands or requiring potent degradation at low dosing for in vivo prostate cancer xenograft models, this conjugate minimizes the required amount of starting material while maximizing degradation efficiency [1].

cIAP1-Selective Degradation to Spare XIAP

In research contexts where preservation of XIAP function is critical — such as studies of apoptosis regulation in normal hematopoietic cells or investigation of NF-κB signaling where XIAP plays a non-redundant role — cIAP1 Ligand-Linker Conjugates 8 offers a 5.1-fold selectivity for cIAP1 over XIAP at the BIR3 domain level (IC50: 10.4 nM vs 52.7 nM) . This contrasts with pan-IAP degraders like CST626, which preferentially degrade XIAP over cIAP1 (DC50: 0.7 nM vs 2.4 nM) [1]. PROTACs assembled with Conjugates 8 will preferentially recruit cIAP1 rather than XIAP, enabling target protein degradation while minimizing confounding XIAP loss. This selectivity is particularly valuable in cancer models where XIAP inhibition would synergistically enhance apoptosis and complicate the interpretation of target-specific degradation effects [2].

Library Synthesis and SAR Optimization

For medicinal chemistry teams conducting SAR studies on PROTAC linker length, linker composition, or target-protein ligand optimization, cIAP1 Ligand-Linker Conjugates 8 provides a modular building block with a terminal amine functional group for conjugation to carboxylic acid-containing target ligands via standard amide coupling . This modular format enables parallel synthesis of PROTAC libraries using a single batch of Conjugates 8, eliminating the need to purchase multiple distinct pre-assembled degraders. The lower molecular weight of the conjugate (704.85 Da) compared to fully assembled PROTACs (900–1200 Da) facilitates intermediate purification and analytical characterization prior to final conjugation [1]. Researchers can systematically vary the target-protein ligand while holding the E3 ligase recruitment moiety constant, enabling rigorous assessment of structure-degradation relationships across protein families of interest.

SNIPER Design for Nuclear Receptors and Transcription Factors

cIAP1 Ligand-Linker Conjugates 8 is explicitly designated for SNIPER design applications . SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers) represent a subclass of PROTACs that specifically recruit IAP family E3 ligases rather than CRBN or VHL. For research programs targeting nuclear receptors (e.g., androgen receptor, estrogen receptor) or transcription factors where CRBN- or VHL-based PROTACs have shown limited efficacy due to poor ternary complex geometry or insufficient target protein surface lysine accessibility, IAP-recruiting SNIPERs assembled with Conjugates 8 offer an alternative degradation pathway. The high cIAP1 binding affinity (KD ≈ 15.8 nM by SPR) and demonstrated sub-nanomolar degradation potency for AR-positive prostate cancer cells validate this conjugate as a preferred starting material for SNIPER development programs targeting undruggable transcription factors [1].

Application
Selection Property
Validation Focus
AR-targeted PROTAC design
LCL161-based cIAP1 ligand-linker conjugate
AR degradation endpoint validation in prostate cancer cell models
cIAP1-selective degradation studies
cIAP1-preferring IAP ligand scaffold
XIAP-sparing selectivity review; IAP family degradation profiling
PROTAC library synthesis and SAR
Modular amine-terminated building block
Target-ligand conjugation efficiency; linker-optimization screening
SNIPER design for transcription factors
IAP-recruiting SNIPER building block
Nuclear receptor and transcription factor degradation context

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